9,9-Dimethyl-2-phenyl-9H-fluorene
Overview
Description
9,9-Dimethyl-2-phenyl-9H-fluorene is an organic compound with the molecular formula C21H18. It is a derivative of fluorene, characterized by the presence of two methyl groups and a phenyl group attached to the fluorene core. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
9,9-Dimethyl-2-phenyl-9H-fluorene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the dimethyl groups at the 9-position. The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in suitable solvents, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-2-phenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can produce halogenated or aminated derivatives .
Scientific Research Applications
9,9-Dimethyl-2-phenyl-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-2-phenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the electronic properties of the molecules it interacts with. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the phenyl group, resulting in different electronic properties.
2-Phenyl-9H-fluorene: Lacks the dimethyl groups, affecting its reactivity and stability.
9,9-Dimethyl-2,7-diphenyl-9H-fluorene: Contains additional phenyl groups, altering its structural and electronic characteristics.
Uniqueness
9,9-Dimethyl-2-phenyl-9H-fluorene is unique due to the combination of dimethyl and phenyl groups attached to the fluorene core. This specific arrangement imparts distinct electronic properties, making it valuable for applications in materials science and organic electronics .
Properties
IUPAC Name |
9,9-dimethyl-2-phenylfluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)15-8-4-3-5-9-15/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQYOKOKNXMAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601355 | |
Record name | 9,9-Dimethyl-2-phenyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174753-91-4 | |
Record name | 9,9-Dimethyl-2-phenyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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